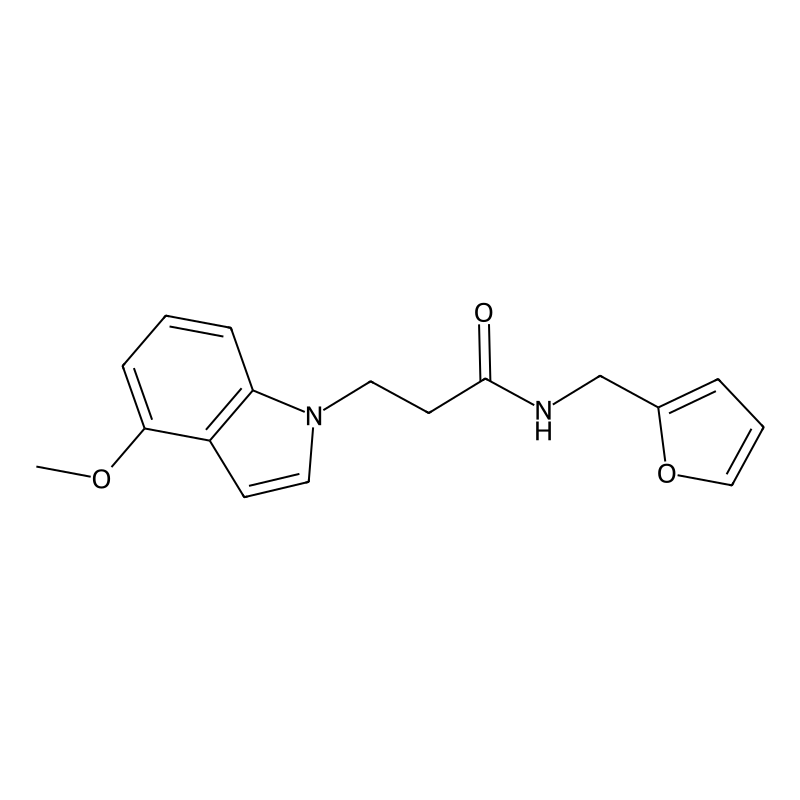

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search for Biological Activity

Scientific databases like PubChem and SciFinder haven't been comprehensively explored for research involving this molecule. However, you can utilize these resources to search for published studies mentioning the compound (, ).

Chemical Structure Analysis

Analysis of the compound's structure suggests potential areas for investigation. The presence of indole and furan moieties, known for their biological activities, warrants further exploration. However, in-silico predictions or docking simulations wouldn't be conclusive without experimental validation.

Similarity to Known Molecules

Scientific literature search for molecules with similar structures, particularly those containing indole, furan, and a central propanamide linker, might reveal related research areas. This could provide clues for potential applications of N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide.

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound characterized by its unique structural features that include a furan ring and an indole moiety. The compound consists of a propanamide backbone, which is substituted at one end with a 2-furylmethyl group and at the other with a 4-methoxy-1H-indole group. This structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry.

The chemical behavior of N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide can be analyzed through various reactions:

- Substitution Reactions: The furan or indole rings can undergo electrophilic aromatic substitution, which allows for the introduction of different substituents.

- Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Reduction Reactions: The compound can be reduced to amine derivatives using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in further chemical transformations.

The synthesis of N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves several steps:

- Formation of the Indole Derivative: Starting from an appropriate indole precursor, the introduction of the 4-methoxy group can be achieved through methylation reactions.

- Furan Substitution: The furan moiety can be introduced via a nucleophilic substitution reaction where 2-furylmethyl halides react with the indole derivative.

- Amidation: Finally, the propanamide structure is formed by reacting the furan-substituted indole with a suitable amine under coupling conditions.

These methods underscore the compound's synthetic accessibility and potential for modification to enhance biological activity.

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide may find applications in various fields:

- Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery efforts targeting cancer or neurodegenerative diseases.

- Chemical Research: Its unique structure makes it a valuable target for further synthetic modifications and studies on structure-activity relationships.

Interaction studies involving N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide could focus on:

- Receptor Binding Assays: Investigating its affinity for various biological receptors, particularly those involved in cancer pathways or neurotransmission.

- Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes that play roles in disease mechanisms.

Such studies would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide | Indole derivative with an ethyl chain | Anti-cancer properties |

| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea | Contains both indole and furan | Potential anti-inflammatory effects |

| N-(2-methoxyphenyl)-3-(4-hydroxyphenyl)propanamide | Aromatic substitutions | Antioxidant activity |

Uniqueness

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to its specific combination of indole and furan moieties linked by a propanamide group. This distinct structure may confer unique pharmacological properties not observed in other similar compounds, making it a promising candidate for further investigation in medicinal chemistry.